(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol
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Overview
Description
(S)-(4-Azaspiro[24]heptan-5-YL)methanol is a novel chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol typically involves the use of commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various spirocyclic alcohols.
Scientific Research Applications
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- (S)-(5-Azaspiro[2.4]heptan-6-YL)methanol hydrochloride
- (S)-(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol
Uniqueness
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(5S)-4-azaspiro[2.4]heptan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
QAUMNQJMWYANBZ-LURJTMIESA-N |
Isomeric SMILES |
C1CC2(CC2)N[C@@H]1CO |
Canonical SMILES |
C1CC2(CC2)NC1CO |
Origin of Product |
United States |
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